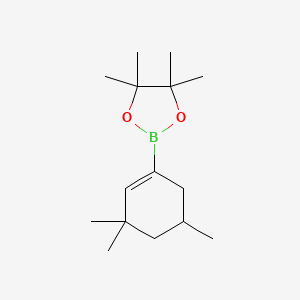
4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cyclohexenyl derivative. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into simpler boron-containing molecules.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the cyclohexenyl or dioxaborolane moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution could result in various substituted cyclohexenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, boron-containing compounds are often explored for their potential in drug development and as diagnostic agents.
Industry
In industry, such compounds can be used in the synthesis of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action for reactions involving 4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane typically involves the formation of boron-carbon bonds. The boron atom in the compound can act as a Lewis acid, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane may offer unique reactivity due to the presence of the cyclohexenyl group, which can influence the compound’s steric and electronic properties.
属性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(3,3,5-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-8-12(10-13(2,3)9-11)16-17-14(4,5)15(6,7)18-16/h10-11H,8-9H2,1-7H3 |
InChI 键 |
UPDNAFVVRWPVPR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC(C2)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



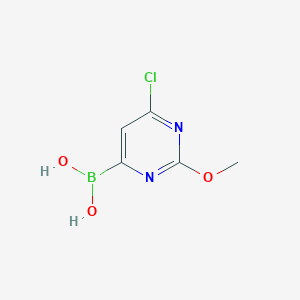
![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)
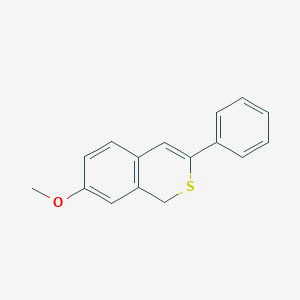
![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)
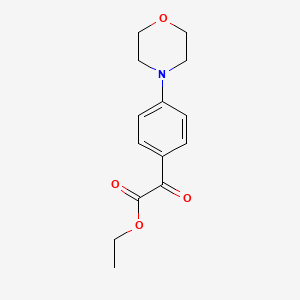
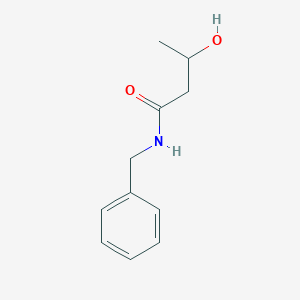
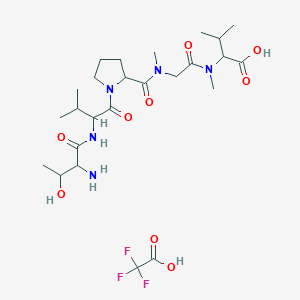
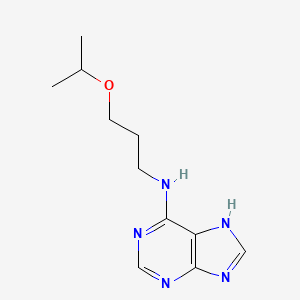
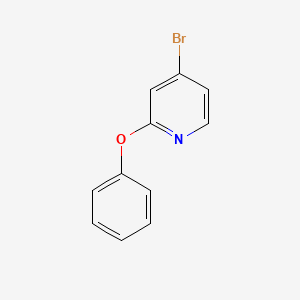
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
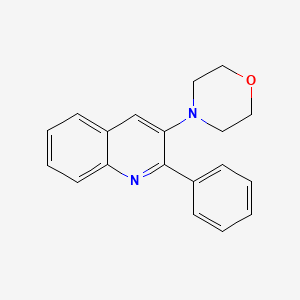
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
